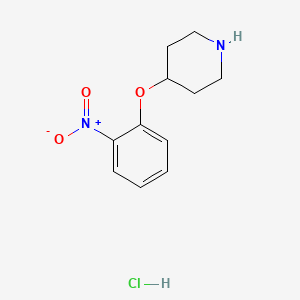
4-(2-Nitrophenoxy)piperidine hydrochloride
概要
説明
“4-(2-Nitrophenoxy)piperidine hydrochloride” is an organic compound with a molecular weight of 258.7 g/mol . It’s a derivative of piperidine, which is a cyclic amine found in many alkaloids, and has a nitrophenoxy group attached to it. It’s a colorless solid that is soluble in water.
Molecular Structure Analysis
The molecular structure of “4-(2-Nitrophenoxy)piperidine hydrochloride” can be represented by the linear formula C11H15CLN2O3 . The InChI code for this compound is 1S/C11H14N2O3.ClH/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H .Physical And Chemical Properties Analysis
“4-(2-Nitrophenoxy)piperidine hydrochloride” is a colorless solid that is soluble in water. It has a molecular weight of 258.7 g/mol . The compound should be stored at 0-8°C .科学的研究の応用
Proteomics Research
In proteomics, 4-(2-Nitrophenoxy)piperidine hydrochloride may serve as a biochemical tool for studying protein interactions and functions. Its properties could help in identifying and quantifying proteins, understanding their modifications, and determining their structure and function in complex biological systems .
Synthesis of Piperidine Derivatives
This compound is valuable in the synthesis of various piperidine derivatives, which are important in medicinal chemistry. Piperidine derivatives are present in many pharmaceuticals and can be used to create new drugs with potential therapeutic applications .
Pharmacological Applications
Piperidine derivatives, including those derived from 4-(2-Nitrophenoxy)piperidine hydrochloride , have a wide range of pharmacological applications. They are found in over twenty classes of pharmaceuticals and can be used to develop new medications for treating various health conditions .
Development of Hydrogen-Bonded Complexes
4-(2-Nitrophenoxy)piperidine hydrochloride: can be utilized in the synthesis of stable hydrogen-bonded complexes. These complexes have significant implications in the study of molecular structures and can be used in the development of new materials with unique properties.
Biological Activity Studies
The compound’s role in studying biological activity is crucial. It can be used as a substrate in biochemical assays to understand the biological and pharmacological activities of new compounds, aiding in drug discovery and development .
Cyclization Reactions
In organic chemistry, cyclization reactions are essential for creating cyclic compounds4-(2-Nitrophenoxy)piperidine hydrochloride can be a starting material or intermediate in such reactions, leading to the formation of compounds with potential applications in various fields, including pharmaceuticals .
Multicomponent Reactions
Multicomponent reactions (MCRs) are efficient processes that allow the synthesis of complex molecules from simple starting materials in a single operation4-(2-Nitrophenoxy)piperidine hydrochloride could be involved in MCRs to generate diverse molecular structures with potential utility in medicinal chemistry and material science .
Safety and Hazards
特性
IUPAC Name |
4-(2-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIKYGXQGXORFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674786 | |
| Record name | 4-(2-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072944-49-0 | |
| Record name | Piperidine, 4-(2-nitrophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440749.png)
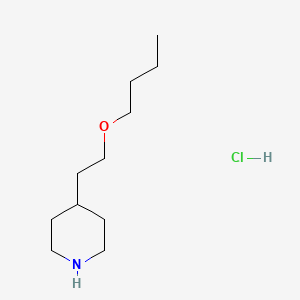

![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)

![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)
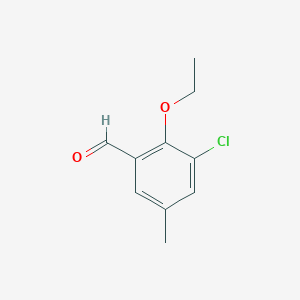
![4-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1440760.png)

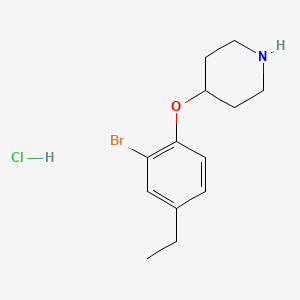


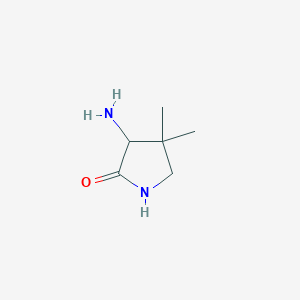
![3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440771.png)